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Compound of Interest

Compound Name: 4-Methoxy-7-nitro-1H-indole

CAS No.: 175913-27-6

Cat. No.: B595830 Get Quote

Introduction & Chemical Context
4-Methoxy-7-nitro-1H-indole (CAS: 175913-27-6) is a critical intermediate in the synthesis of

bioactive alkaloids and kinase inhibitors.[1] Its structural uniqueness lies in the "push-pull"

electronic system: the electron-donating methoxy group at C4 and the strongly electron-

withdrawing nitro group at C7.[1]

This electronic environment creates specific analytical challenges:

Solubility: The nitro group enhances polarity, but the planar aromatic system favors stacking,

often leading to poor solubility in non-polar solvents.[1]

Acidity: The C7-nitro group significantly increases the acidity of the N1-proton compared to

unsubstituted indole, affecting retention behavior in HPLC.

Lability: While generally stable, nitroindoles can undergo photo-oxidation; light protection

during analysis is recommended.[1]

Part 1: High-Performance Liquid Chromatography
(HPLC) Protocol
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Column Selection: A C18 (Octadecyl) stationary phase is selected due to the compound's

moderate lipophilicity (LogP ~2.08). A "Base Deactivated" (BDS) or end-capped column is

essential to prevent peak tailing caused by the interaction of the indole nitrogen with residual

silanols.[1]

Mobile Phase: An acidic mobile phase (pH ~2.5-3.[1]0) is strictly required. The nitro group

lowers the pKa of the indole NH, but it remains neutral at pH 3.[1] Maintaining the

protonated/neutral state ensures a sharp peak shape.[1]

Detection: Nitro-aromatics possess a distinct chromophore.[1] While 254 nm is standard,

330-350 nm is a more specific region for the nitro-indole conjugated system, reducing

interference from simple benzenoid impurities.[1]

Experimental Conditions
Parameter Specification

Instrument
HPLC System with PDA/DAD Detector (e.g.,

Agilent 1260/1290)

Column
Agilent ZORBAX Eclipse Plus C18, 4.6 x 100

mm, 3.5 µm (or equivalent)

Mobile Phase A Water + 0.1% Formic Acid (v/v)

Mobile Phase B
Acetonitrile (HPLC Grade) + 0.1% Formic Acid

(v/v)

Flow Rate 1.0 mL/min

Column Temp 30°C

Injection Vol 5 - 10 µL

Detection
UV at 254 nm (purity) and 340 nm

(identification)

Gradient Program
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Time (min) % Mobile Phase B Description

0.0 10% Equilibration / Loading

2.0 10%
Isocratic Hold (removes polar

salts)

12.0 90% Linear Gradient Elution

15.0 90% Column Wash

15.1 10% Return to Initial Conditions

20.0 10% Re-equilibration

Sample Preparation[1]
Stock Solution: Weigh 5 mg of sample into a 10 mL amber volumetric flask. Dissolve in

DMSO (dimethyl sulfoxide) due to potential limited solubility in pure acetonitrile.[1]

Working Solution: Dilute the stock 1:10 with Mobile Phase A/B mixture (50:50) to prevent

solvent mismatch peaks.[1]

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Part 2: Nuclear Magnetic Resonance (NMR)
Characterization
Solvent Selection Strategy
DMSO-d6 is the mandatory solvent for this analysis.[1]

Reason 1 (Solubility): Nitroindoles often precipitate in CDCl3 at the concentrations required

for 13C analysis.[1]

Reason 2 (Exchangeable Protons): The indole N-H signal is broad and often invisible in

CDCl3 due to rapid exchange.[1] DMSO-d6 forms hydrogen bonds with the NH, slowing

exchange and sharpening the signal into a distinct singlet (downfield, ~11-13 ppm).
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Predicted 1H NMR Assignment (400 MHz, DMSO-d6)
The substitution pattern (4-OMe, 7-NO2) leaves only two protons on the benzene ring (H5 and

H6), creating a distinct AB coupling system.

Position Shift (δ ppm) Multiplicity Coupling (J)
Mechanistic
Explanation

NH (1) 12.0 - 12.5 Broad Singlet -

Highly

deshielded by 7-

NO2 electron

withdrawal and

H-bonding.[1]

H-2 7.4 - 7.6 Triplet/Dd ~3.0 Hz

Typical indole

H2, slightly

deshielded by

NO2.[1]

H-6 8.0 - 8.2 Doublet ~8.5 Hz

Ortho to NO2.[1]

Strong

deshielding

effect

(paramagnetic

shift).[1]

H-5 6.6 - 6.8 Doublet ~8.5 Hz

Ortho to OMe.[1]

Shielded by

electron donation

(resonance) from

OMe.[1]

H-3 6.8 - 7.0 Triplet/Dd ~3.0 Hz
Typical indole

H3.[1]

OMe (4) 3.9 - 4.0 Singlet -

Characteristic

methoxy singlet.

[1]
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Key Diagnostic Feature: Look for the pair of doublets (H5/H6) with a large ortho-coupling

constant (~8-9 Hz).[1] H6 will be significantly downfield (near 8 ppm) due to the nitro group,

while H5 will be upfield (near 6.7 ppm) due to the methoxy group. This large separation

confirms the 4,7-substitution pattern.[1]

13C NMR Expectations[1]
C-4 (C-OMe): ~150-155 ppm (Deshielded by Oxygen).[1]

C-7 (C-NO2): ~130-135 ppm (Deshielded by Nitrogen).[1]

Methoxy Carbon: ~55-56 ppm.[1]

Part 3: Integrated Analytical Workflow
The following diagram illustrates the logical flow for confirming the identity and purity of the

compound during development.
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Figure 1: Decision-tree workflow for the purification and structural validation of 4-Methoxy-7-
nitro-1H-indole.

References
PubChem. (2025).[1] 4-Methoxy-7-nitro-2,3-dihydro-1H-indole (Compound Summary).

National Library of Medicine.[1] Available at: [Link]

Dalton, A. B., et al. (2024).[1][2][3] Isomeric Identification of the Nitroindole Chromophore in

Indole + NO3 Organic Aerosol.[1][3][4][5][6] ACS Physical Chemistry Au.[1][3] Available at:

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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